molecular formula C19H20O2 B6346525 (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 1354942-35-0

(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B6346525
CAS No.: 1354942-35-0
M. Wt: 280.4 g/mol
InChI Key: RLHVHCVHSLEKGL-XYOKQWHBSA-N
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Description

(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dimethylbenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diketones.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. The compound can also inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2,4-Dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
  • (2E)-1-(2,4-Dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has unique properties due to the presence of the ethoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-4-21-17-9-6-16(7-10-17)8-12-19(20)18-11-5-14(2)13-15(18)3/h5-13H,4H2,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHVHCVHSLEKGL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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